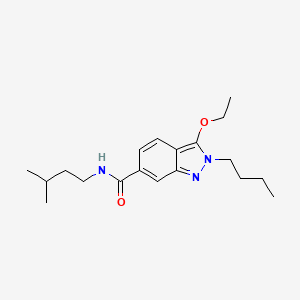
2-Butyl-3-ethoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structural features, including a butyl group, an ethoxy group, and an isopentyl group attached to the indazole core.
Preparation Methods
The synthesis of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole ring without the need for catalysts or solvents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets may vary, indazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, some indazole compounds are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparison with Similar Compounds
2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide can be compared with other indazole derivatives, such as:
1H-Indazole: Known for its use in various medicinal applications, including as an anticancer agent.
2H-Indazole: Similar to 1H-indazole but with different substitution patterns and biological activities.
Indazole-3-carboxamide: Another indazole derivative with potential therapeutic applications.
The uniqueness of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties .
Properties
CAS No. |
919107-24-7 |
|---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-butyl-3-ethoxy-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-5-7-12-22-19(24-6-2)16-9-8-15(13-17(16)21-22)18(23)20-11-10-14(3)4/h8-9,13-14H,5-7,10-12H2,1-4H3,(H,20,23) |
InChI Key |
WQRSKRTWHGTYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


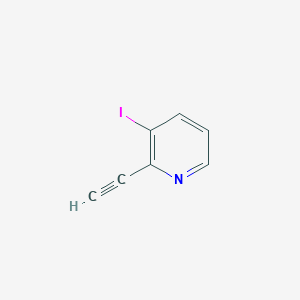
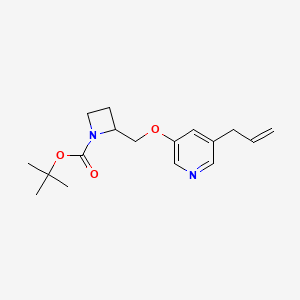
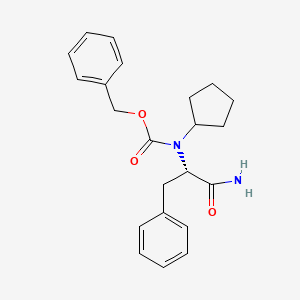
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
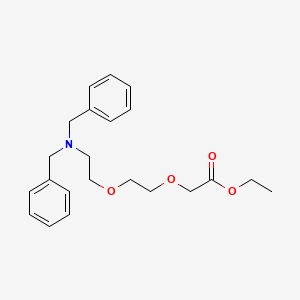
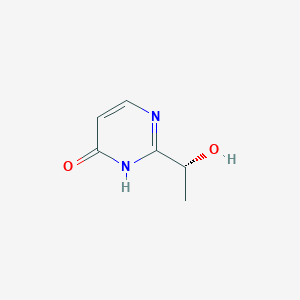
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
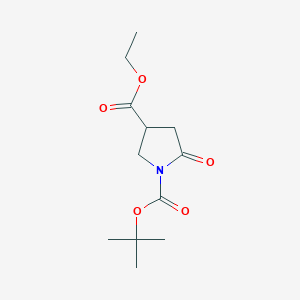
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)


